1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine
Description
1-(2-(2-Ethoxyethoxy)ethyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a branched ethoxyethoxyethyl substituent at the 1-position of the pyrazole ring. This compound is characterized by its ether-linked side chain, which enhances solubility in polar solvents while retaining moderate lipophilicity. Notably, the compound has been listed as discontinued by suppliers like CymitQuimica, indicating possible challenges in synthesis, stability, or commercial demand .
Properties
Molecular Formula |
C9H17N3O2 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-[2-(2-ethoxyethoxy)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O2/c1-2-13-5-6-14-4-3-12-8-9(10)7-11-12/h7-8H,2-6,10H2,1H3 |
InChI Key |
UBOSHXCVJNUNAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCN1C=C(C=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Ethoxyethoxyethyl Group: The ethoxyethoxyethyl group can be introduced via nucleophilic substitution reactions. This involves the reaction of the pyrazole derivative with 2-(2-ethoxyethoxy)ethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxyethyl group, where nucleophiles replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific bioactivity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key pyrazol-4-amine derivatives and their distinguishing features:
Key Comparative Insights
Solubility and Polarity: The ethoxyethoxyethyl side chain in the target compound likely provides higher hydrophilicity compared to the methoxyethyl analog (C₆H₁₁N₃O) but lower than the diethylaminoethyl derivative (C₉H₁₈N₄), which has a basic amino group enhancing water solubility at acidic pH . The bromo-substituted analog (C₈H₁₀BrN₅) exhibits reduced solubility due to increased molecular weight and halogen presence, making it more suited for solid-phase reactions .
Reactivity and Applications: The methoxyethyl derivative is explicitly used as a medical intermediate, suggesting utility in drug synthesis . The diethylaminoethyl variant’s biochemical reagent status highlights its role in binding studies or enzyme inhibition assays, leveraging its basic nitrogen for interactions . The dimethoxyphenyl analog (C₁₂H₁₅N₃O₂) demonstrates how aromatic substituents can enhance binding to biological targets, common in kinase inhibitors or receptor modulators .
Synthetic Challenges :
- The discontinuation of the target compound contrasts with the commercial availability of simpler analogs (e.g., methoxyethyl), implying that its synthesis may involve complex etherification steps or purification hurdles .
Research Findings and Practical Implications
- Medical Intermediates : The methoxyethyl and dimethoxyphenyl derivatives are prioritized in drug discovery due to their balanced solubility and synthetic accessibility .
- Agrochemical Potential: Bromo- and difluoro-substituted pyrazoles (e.g., C₈H₁₀BrN₅) are often explored for pesticidal activity, leveraging halogen atoms for target binding .
- Limitations of the Target Compound: Its discontinued status may reflect niche applicability or superior performance of alternatives like the diethylaminoethyl variant in biochemical contexts .
Biological Activity
1-(2-(2-Ethoxyethoxy)ethyl)-1H-pyrazol-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. Its structure can be represented as follows:
This indicates the presence of functional groups that may contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's mechanism involves:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : The compound can bind to various receptors, modulating their activity and influencing physiological responses.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a related pyrazole derivative demonstrated potent activity against several cancer cell lines, indicating a promising avenue for further research.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cell Line Tested | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 5.6 |
| B | HeLa | 3.2 |
| C | A549 | 7.8 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| P. aeruginosa | 20 |
Study on Antimalarial Activity
In a study investigating antimalarial properties, derivatives of pyrazole were synthesized and tested against Plasmodium falciparum. The results indicated that certain modifications significantly enhanced activity against drug-resistant strains.
Table 3: In Vitro Antimalarial Activity
| Compound ID | IC50 (nM) | Reference Drug IC50 (nM) |
|---|---|---|
| D | 12 | Chloroquine: 50 |
| E | 8 | Atovaquone: 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
